6,3'-p-Dihydroxypaclitaxel

Beschreibung

Contextualization within the Taxane (B156437) Family Research

6,3'-p-Dihydroxypaclitaxel is a derivative of paclitaxel (B517696), a prominent member of the taxane family of chemical compounds. researchgate.netnih.govwikipedia.org Taxanes are diterpenes originally isolated from plants of the Taxus species (yews). nih.gov The family is of significant interest to the scientific community due to the biological activity of its members, most notably their role as antimicrotubule agents. sahpra.org.za Paclitaxel, the parent compound of this compound, was discovered through a large-scale screening of plant compounds by the U.S. National Cancer Institute and was first isolated in 1971 from the bark of the Pacific yew, Taxus brevifolia. nih.govwikipedia.org

The core of the taxane structure is a complex tetracyclic skeleton known as baccatin (B15129273) III. acs.org Variations in the side chains attached to this core give rise to the different compounds within the family, including paclitaxel and its semi-synthetic analogue, docetaxel. nih.gov Research into the taxane family is extensive, driven by the therapeutic applications of these compounds. nih.gov Studies focus on understanding their mechanism of action, exploring their biosynthesis, and synthesizing new derivatives with potentially improved properties. nih.govmdpi.com this compound exists within this landscape primarily as a product of metabolism, offering insights into the biotransformation of paclitaxel in vivo. nih.govhmdb.canih.gov

Table 1: Key Compounds in the Taxane Family

| Compound Name | Relationship to this compound | Key Role |

|---|---|---|

| Paclitaxel | Parent Compound | A widely used chemotherapy agent that inhibits cell division by stabilizing microtubules. wikipedia.orgnih.gov |

| Baccatin III | Structural Core | The foundational chemical structure to which side chains are attached to form paclitaxel and other taxanes. acs.org |

| Docetaxel | Analogue of Parent Compound | A semi-synthetic derivative of paclitaxel, also used in cancer chemotherapy. nih.gov |

| 6α-hydroxypaclitaxel | Precursor Metabolite | An intermediate metabolite in the formation of this compound. researchgate.netnih.gov |

Significance of Hydroxylated Paclitaxel Derivatives in Research

The study of hydroxylated paclitaxel derivatives is a critical area of research for several reasons. Hydroxylation, the introduction of a hydroxyl group (-OH) into a compound, is a major pathway for the metabolism of many drugs, including paclitaxel. sahpra.org.zanih.gov This metabolic process is primarily carried out in the liver by cytochrome P450 (CYP) enzymes. sahpra.org.zanih.govnih.gov

The significance of these hydroxylated derivatives, including this compound, is multifaceted:

Understanding Pharmacokinetics: Studying these metabolites is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of paclitaxel. nih.govvumc.nl The formation of hydroxylated derivatives like 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel (B27951), and this compound represents the main route of paclitaxel's elimination from the body. nih.govvumc.nltandfonline.com

Improving Physicochemical Properties: A major challenge with paclitaxel is its poor water solubility, which complicates its formulation and clinical administration. mdpi.com Research into derivatives often aims to improve such properties. The introduction of polar hydroxyl groups can increase the water solubility of a compound, a principle that guides the synthesis of new, potentially more effective drug candidates. mdpi.commdpi.com

Predicting Drug Interactions: Since specific cytochrome P450 enzymes, namely CYP2C8 and CYP3A4, are responsible for paclitaxel hydroxylation, studying these metabolic pathways helps in predicting and understanding potential drug-drug interactions. nih.govtandfonline.comcas.cz Co-administration of other drugs that inhibit or induce these enzymes can alter the metabolism of paclitaxel, affecting its efficacy and toxicity. nih.govnih.gov

Overview of Current Research Trajectories for this compound

Current research on this compound is predominantly focused on its role as a key metabolite of paclitaxel, rather than on its potential as a standalone therapeutic agent. This is largely because it has been identified as a biologically inactive end-product of metabolism. nih.govnih.gov

The main research trajectories are:

Pharmacokinetic and Metabolic Profiling: A primary focus is the continued characterization of the pharmacokinetic profiles of paclitaxel and its metabolites. nih.govvumc.nl Researchers are developing and refining highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to accurately quantify this compound and its precursors in biological samples like plasma and feces. nih.govnih.govdiva-portal.org These studies are fundamental to understanding inter-patient variability in drug metabolism. tandfonline.com

Enzymology of Formation: Research continues to investigate the precise roles of cytochrome P450 enzymes in the formation of this compound. It is understood that CYP2C8 and CYP3A4 are the key enzymes involved. researchgate.netsahpra.org.za CYP2C8 catalyzes the formation of 6α-hydroxypaclitaxel from paclitaxel, while CYP3A4 is primarily responsible for generating 3'-p-hydroxypaclitaxel. sahpra.org.zatandfonline.com Both enzymes can then further hydroxylate these intermediates to form the dihydroxylated final product. researchgate.netsahpra.org.za

Use as a Biomarker: There is interest in using the levels of paclitaxel metabolites, including this compound, as biomarkers for drug clearance and metabolic activity. tandfonline.com Understanding an individual patient's metabolic profile could allow for the personalization of paclitaxel dosing, potentially minimizing toxicity while maximizing therapeutic efficacy. nih.gov

Chemical Synthesis and Standardization: To support pharmacokinetic research, methods for the isolation, purification, and synthesis of this compound are necessary. nih.gov Having pure standards of the metabolite is essential for calibrating analytical instruments and ensuring the accuracy of quantitative studies. nih.gov

Table 2: Metabolic Pathway to this compound

| Starting Compound | Enzyme | Intermediate/Final Product | Reference |

|---|---|---|---|

| Paclitaxel | CYP2C8 | 6α-hydroxypaclitaxel | researchgate.netsahpra.org.zatandfonline.com |

| Paclitaxel | CYP3A4 | 3'-p-hydroxypaclitaxel | researchgate.netsahpra.org.zatandfonline.com |

| 6α-hydroxypaclitaxel | CYP3A4 | This compound | researchgate.net |

Structure

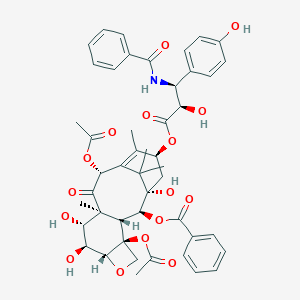

2D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGGNAWLXHJUEM-FJMWQILYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157230-10-9 | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,3'-p-Dihydroxypaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157230109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Analog Generation of 6,3 P Dihydroxypaclitaxel

Strategies for Total Synthesis and Semi-synthesis of 6,3'-p-Dihydroxypaclitaxel

The generation of this compound can be approached through total synthesis or, more commonly, through the semi-synthesis from naturally occurring precursors.

Total Synthesis : The complete synthesis of paclitaxel (B517696) from simple starting materials is a complex endeavor that has been achieved by several research groups. wikipedia.orgnih.gov These routes must address the construction of the intricate polycyclic system and control the stereochemistry of numerous chiral centers. A total synthesis of this compound would require additional steps to introduce the hydroxyl groups at the C-6 and C-3' positions.

Semi-synthesis : A more practical and commercially viable approach is the semi-synthesis from advanced natural precursors. wikipedia.org The most common starting material is 10-deacetylbaccatin III (10-DAB), which is extracted in relatively large quantities from the needles of the European yew tree (Taxus baccata). wikipedia.orggoogle.com The semi-synthesis involves the acetylation of the C-10 position and the attachment of the C-13 side chain. To produce this compound, this process would be followed by specific hydroxylation steps.

The key challenge in synthesizing this compound from paclitaxel is the regioselective introduction of hydroxyl groups at the C-6 and C-3' para positions. In nature, this is accomplished with high specificity by cytochrome P450 enzymes. nih.govacs.orghku.hk

Enzymatic Hydroxylation : The metabolic transformation of paclitaxel in humans is primarily catalyzed by two cytochrome P450 isoforms. researchgate.net

CYP2C8 is responsible for the alkane hydroxylation at the C-6 position, producing 6α-hydroxypaclitaxel. nih.govacs.orghku.hk

CYP3A4 facilitates the aromatic hydroxylation at the para-position of the phenyl ring on the C-3' side chain, resulting in 3'-p-hydroxypaclitaxel (B27951). nih.govacs.orghku.hk

The combination of these two metabolic reactions yields this compound. Replicating this specificity in a laboratory setting requires sophisticated chemical methods that can direct oxidation to these specific sites while avoiding reactions at other sensitive functional groups on the molecule.

| Enzyme | Position of Hydroxylation | Product |

| CYP2C8 | C-6 | 6α-hydroxypaclitaxel |

| CYP3A4 | C-3' (para-position of phenyl ring) | 3'-p-hydroxypaclitaxel |

| Both | C-6 and C-3' | This compound |

Stereochemistry is a critical aspect of paclitaxel synthesis, as the molecule's biological activity is highly dependent on its three-dimensional structure. nih.gov The synthesis of this compound introduces an additional stereocenter at the C-6 position.

The enzymatic hydroxylation by CYP2C8 is stereospecific, yielding the 6α-hydroxy epimer. nih.govhku.hk Quantum mechanics and molecular mechanics (QM/MM) calculations have shown that while hydrogen abstraction can occur from either the α or β face of C-6, the subsequent rebound step to form the C-O bond has a significantly lower energy barrier for the formation of the 6α-hydroxylated product. nih.govhku.hk Any chemical synthesis aiming to produce this specific metabolite must, therefore, employ methods that can control the stereochemical outcome of the oxidation at C-6 to favor the α-configuration.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives is a key strategy for improving the properties of a parent drug molecule. For paclitaxel and its metabolites, this includes efforts to enhance water solubility, overcome drug resistance, and improve the therapeutic index. nih.gov

The C-6 and C-3' positions, being the sites of metabolic hydroxylation, are logical targets for modification to create analogs.

C-6 Modifications : The introduction of a hydroxyl group at C-6 makes this position a handle for further derivatization. Modifications at this position are generally well-tolerated and can be used to attach various functional groups or linkers for prodrug strategies. nih.gov For instance, metabolically blocked analogs have been created by replacing the hydrogen at the 6-alpha position with fluorine, chlorine, or bromine to prevent metabolic hydroxylation. nih.gov

C-3' Modifications : The phenyl group at the C-3' position is also a common site for modification. The introduction of a hydroxyl group in the para position provides a point for creating derivatives with altered pharmacokinetic profiles.

The N-acyl-β-phenylisoserine side chain at C-13 is crucial for the biological activity of paclitaxel. Modifications to this side chain have been extensively explored to understand structure-activity relationships and develop new analogs. nih.govrsc.org These modifications can involve altering the phenyl groups or the amide linkage. mdpi.compeptide.com For a derivative like this compound, these same side-chain modification strategies could be applied to further modulate its activity.

A significant challenge with paclitaxel is its poor water solubility. Prodrug strategies are widely employed to overcome this limitation. nih.govresearchgate.net A prodrug is an inactive or less active precursor that is converted into the active drug within the body.

For paclitaxel, prodrugs are often created by attaching hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) linkers or glucuronide groups, to one of its hydroxyl groups, typically at the 2' or 7-positions. nih.gov The introduction of two additional hydroxyl groups in this compound offers new opportunities for creating prodrugs. These hydroxyl groups at C-6 and C-3'-p can serve as attachment points for solubility-enhancing groups or targeting ligands, potentially leading to derivatives with improved pharmacological properties. nih.govnih.gov

Chemoenzymatic Approaches to this compound and its Analogs

The generation of this compound and its analogs through chemoenzymatic methods represents a sophisticated strategy that merges the precision of biocatalysis with the versatility of traditional organic chemistry. This approach is primarily centered on leveraging specific enzymes, particularly from the cytochrome P450 (CYP) superfamily, which are known to perform highly selective oxidation reactions on complex molecules like paclitaxel.

In humans, the metabolic transformation of paclitaxel is predominantly carried out by two key cytochrome P450 isoforms in the liver: CYP2C8 and CYP3A4. nih.govacs.orgresearchgate.net These enzymes are responsible for the hydroxylation of paclitaxel at specific and distinct positions, a process that can be harnessed for synthetic purposes. The chemoenzymatic strategy for producing this compound involves the sequential or concurrent action of these or similar enzymes on a paclitaxel scaffold, which may itself be chemically synthesized or modified.

The enzymatic reactions central to this approach are:

6α-hydroxylation: Catalyzed by CYP2C8, this reaction introduces a hydroxyl group at the 6α position of the paclitaxel core. nih.govacs.org

3'-p-hydroxylation: Catalyzed by CYP3A4, this reaction adds a hydroxyl group to the para position of the C-3' phenyl ring on the side chain. nih.govacs.org

The production of this compound, a known human metabolite, requires both of these enzymatic steps. A chemoenzymatic route could therefore involve incubating paclitaxel with both CYP2C8 and CYP3A4 enzymes, or with microorganisms engineered to express these enzymes. This biocatalytic transformation could be preceded or followed by chemical modifications to generate novel analogs. The high regio- and stereoselectivity of these enzymes is a major advantage, preventing the need for complex protection and deprotection steps common in purely chemical syntheses.

Detailed Research Findings

Research into the metabolism of paclitaxel has laid the groundwork for its chemoenzymatic synthesis. Studies have confirmed that CYP2C8 is the principal enzyme for 6α-hydroxylation, while CYP3A4 is primarily responsible for the aromatic hydroxylation at the 3'-phenyl position. nih.govacs.orgnih.gov While most studies focus on the metabolic implications of these reactions, the data from in vitro assays using human liver microsomes or recombinant CYP enzymes provide a clear blueprint for their application in a synthetic context. nih.gov

The generation of analogs can be achieved by using paclitaxel derivatives as substrates for the enzymatic hydroxylation steps. For instance, a chemically modified paclitaxel precursor could be subjected to biocatalysis by CYP2C8 and/or CYP3A4 to yield novel dihydroxylated analogs with potentially unique biological properties. Furthermore, protein engineering efforts are underway to create mutant P450 enzymes with altered substrate specificity or enhanced catalytic activity, which could be used to hydroxylate a wider range of taxane (B156437) scaffolds or even target different positions on the molecule. elsevierpure.com

Below is a summary of the key enzymes and their specific catalytic functions in the generation of hydroxylated paclitaxel derivatives.

| Enzyme | Substrate | Primary Product | Reaction Type |

| CYP2C8 | Paclitaxel | 6α-Hydroxypaclitaxel | Aliphatic Hydroxylation |

| CYP3A4 | Paclitaxel | 3'-p-Hydroxypaclitaxel | Aromatic Hydroxylation |

| CYP2C8 & CYP3A4 | Paclitaxel | This compound | Sequential Hydroxylation |

This table outlines the specific roles of the primary human cytochrome P450 enzymes in the targeted hydroxylation of paclitaxel. The combination of these enzymatic activities is essential for the chemoenzymatic synthesis of the dihydroxylated target compound.

Further research is focused on optimizing reaction conditions for these biocatalytic transformations on a preparative scale, including cofactor regeneration systems for the P450 enzymes and the use of whole-cell biocatalysts to improve stability and reduce costs.

Advanced Structural and Conformational Analysis of 6,3 P Dihydroxypaclitaxel

Spectroscopic Characterization Techniques for Elucidating Fine Structure

Spectroscopic methods are indispensable for the detailed structural elucidation of complex natural products and their metabolites. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for defining the precise atomic connectivity and confirming the molecular weight and fragmentation patterns of molecules like 6,3'-p-Dihydroxypaclitaxel.

High-Resolution NMR Spectroscopy of this compound

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For a complex diterpenoid like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign the proton (¹H) and carbon (¹³C) chemical shifts and elucidate the scalar coupling networks.

While a complete NMR assignment for this compound is not widely available in public literature, the approach would be analogous to that used for paclitaxel (B517696) and its other metabolites. Key experiments would include:

1D ¹H and ¹³C NMR: To identify the chemical environments of all hydrogen and carbon atoms in the molecule. The introduction of hydroxyl groups at the C-6 and C-3' positions would induce noticeable shifts in the signals of nearby protons and carbons compared to the parent paclitaxel molecule.

2D Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling correlations, which helps in tracing the connectivity of the spin systems within the tetracyclic core and the C-13 side chain.

2D Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms, providing a map of C-H connections.

2D Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the positions of substituents like the acetyl and benzoyl groups, as well as the newly introduced hydroxyl functions.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments reveal through-space proximity of protons, which is vital for determining the relative stereochemistry and the preferred conformation of the molecule in solution. For instance, NOE data can help define the orientation of the C-13 side chain relative to the baccatin (B15129273) III core.

The conformation of paclitaxel is known to be solvent-dependent, adopting a "hydrophobic collapsed" conformation in protic solvents and an "extended" conformation in aprotic solvents nih.gov. It is anticipated that this compound would exhibit similar conformational flexibility, which could be investigated by performing NMR studies in various solvents.

Table 1: Representative ¹H NMR Chemical Shift Changes Expected for this compound Relative to Paclitaxel

| Proton | Expected Chemical Shift Change (Δδ) | Rationale |

| H-6 | Downfield shift | Deshielding effect due to the introduction of an adjacent hydroxyl group. |

| H-7 | Upfield or Downfield shift | Conformational changes in the B-ring due to the C-6 hydroxyl group. |

| H-3' | Downfield shift | Significant deshielding from the new para-hydroxyl group on the phenyl ring. |

| H-2'', H-6'' | Upfield shift | Electron-donating effect of the para-hydroxyl group on the aromatic ring protons. |

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual values would require experimental verification.

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound and for identifying it in complex biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of paclitaxel and its metabolites. nih.govnih.govmdpi.com

Using electrospray ionization (ESI) in positive mode, paclitaxel typically forms protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺ researchgate.net. This compound, with a molecular formula of C₄₇H₅₁NO₁₆, would have an expected monoisotopic mass of 885.3208 g/mol cymitquimica.com. The observed ions would correspond to this mass.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions, which serves as a structural fingerprint. While the exact fragmentation pattern for this compound is not documented, it would be expected to show losses characteristic of the paclitaxel scaffold, such as the loss of the C-13 side chain and cleavages within the tetracyclic core. The presence of the additional hydroxyl groups would also likely lead to unique fragmentation pathways, such as the neutral loss of water molecules, which can help pinpoint the location of the hydroxylation.

LC-MS/MS methods developed for paclitaxel, 6α-hydroxypaclitaxel, and p-3'-hydroxypaclitaxel can be adapted for this compound. nih.govnih.govmdpi.complos.org These methods demonstrate high sensitivity and specificity, with linear ranges suitable for pharmacokinetic studies. nih.govnih.govmdpi.com

Table 2: Key Mass Spectrometry Parameters for the Analysis of Paclitaxel Metabolites

| Parameter | Description | Typical Values/Settings |

| Ionization Mode | Electrospray Ionization (ESI) | Positive |

| Precursor Ion (m/z) for this compound | Protonated molecule [M+H]⁺ | ~886.3 |

| Precursor Ion (m/z) for Paclitaxel | Protonated molecule [M+H]⁺ | ~854.3 |

| Precursor Ion (m/z) for 6α-hydroxypaclitaxel | Protonated molecule [M+H]⁺ | ~870.3 |

| Precursor Ion (m/z) for p-3'-hydroxypaclitaxel | Protonated molecule [M+H]⁺ | ~870.3 |

| Collision Gas | High purity nitrogen or argon | - |

| Linearity Range | Concentration range for accurate quantification | 1-1000 ng/mL for metabolites nih.gov |

| Accuracy | Closeness of measured value to true value | 94.3–110.4% nih.gov |

| Precision | Repeatability of measurements (%CV) | <11.3% nih.gov |

Conformational Dynamics and Energy Landscape Studies

Understanding the three-dimensional shape and flexibility of this compound is crucial, as its conformation is intrinsically linked to its interaction with its biological target, β-tubulin. Computational and experimental methods are employed to explore the molecule's conformational dynamics and energy landscape.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, flexibility, and interactions with the surrounding environment (e.g., water, proteins).

For this compound, MD simulations could be employed to:

Explore the Conformational Space: Identify the most stable low-energy conformations of the molecule in different solvent environments.

Analyze Flexibility: Determine which parts of the molecule are rigid and which are flexible. The tetracyclic core is generally rigid, while the C-13 side chain exhibits significant flexibility, which is critical for binding.

Study Hydrogen Bonding: Investigate the intramolecular and intermolecular hydrogen bonding patterns, particularly involving the newly introduced hydroxyl groups at C-6 and C-3'. These interactions can significantly influence the molecule's preferred conformation and solubility.

Simulate Binding to Tubulin: Model the interaction of this compound with its binding site on β-tubulin to predict its binding affinity and orientation, and to understand how the additional hydroxyl groups might alter this interaction compared to paclitaxel.

Studies on paclitaxel-loaded polymeric micelles and dendrimers have successfully used coarse-grained and all-atom MD simulations to understand encapsulation and release mechanisms. nih.govnih.gov Similar approaches could be applied to understand the behavior of this compound in various drug delivery systems.

X-ray Crystallography and Cryo-Electron Microscopy Investigations

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. wikipedia.org The technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, from which an electron density map and ultimately an atomic model can be generated. youtube.com

To date, a single-crystal X-ray structure of this compound has not been reported in the scientific literature. Obtaining a high-quality crystal suitable for diffraction can be a significant challenge for complex molecules like paclitaxel derivatives. proteopedia.org However, the crystal structure of a stable polymorph of paclitaxel has been solved using a combination of X-ray powder diffraction (XRPD) and solid-state NMR, revealing a structure with two molecules in the asymmetric unit. researchgate.net This combined approach could be valuable for studying this compound if single crystals are unattainable. A crystal structure would provide definitive information on bond lengths, bond angles, and the solid-state conformation, serving as a crucial validation for computational models.

Cryo-electron microscopy (Cryo-EM) is an increasingly powerful technique for determining the structure of large macromolecular complexes, such as proteins bound to ligands. While not typically used for small molecules alone, Cryo-EM could be instrumental in visualizing the binding of this compound to the microtubule, providing high-resolution details of the binding site and the conformational changes induced upon binding.

Chirality and Stereoisomerism Research in this compound

Chirality is a key feature of paclitaxel and its derivatives, profoundly influencing their biological activity. Stereochemistry plays a critical role in drug design, as different enantiomers or diastereomers of a drug can have vastly different pharmacological and pharmacokinetic profiles. nih.gov

Paclitaxel possesses a complex structure with 11 stereocenters, leading to a large number of possible stereoisomers. nih.gov The naturally occurring and biologically active form is (-)-paclitaxel. The hydroxylation events that produce this compound occur on this specific stereoisomer.

The hydroxylation at the C-6 position introduces a new stereocenter. The enzymatic hydroxylation mediated by cytochrome P450 enzymes is typically stereospecific, leading predominantly to the 6α-hydroxy metabolite. Therefore, it is highly probable that the C-6 hydroxyl group in this compound also adopts the α-configuration. The hydroxylation at the para-position of the 3'-phenyl group does not create a new stereocenter.

The stereochemistry of the C-13 side chain, particularly at the C-2' and C-3' positions, is absolutely critical for the antitumor activity of paclitaxel. The (2'R, 3'S) configuration is essential for binding to β-tubulin. Any alteration or epimerization at these centers can dramatically reduce or abolish its activity. Research into this compound would need to confirm that the stereochemical integrity of the entire molecule, especially the side chain, is maintained during its formation. The separation and characterization of different stereoisomers, should they be formed, would be essential for a complete understanding of the structure-activity relationship of this metabolite.

Biological Activity and Molecular Mechanisms of 6,3 P Dihydroxypaclitaxel

Cellular Mechanisms of Action Research

Microtubule Dynamics Modulation by 6,3'-p-Dihydroxypaclitaxel

There is currently no available scientific literature that specifically investigates the modulation of microtubule dynamics by this compound. The primary mechanism of action of Paclitaxel (B517696) is the stabilization of microtubules, leading to the disruption of normal mitotic spindle assembly and, consequently, cell cycle arrest and apoptosis. It is plausible that as a metabolite, this compound may retain some of this activity, but without direct experimental evidence, its specific effects on microtubule polymerization and stability remain unknown.

Cell Cycle Arrest Induction Studies

No studies have been identified that specifically examine the induction of cell cycle arrest by this compound. The capacity of Paclitaxel to cause a G2/M phase arrest in the cell cycle is a hallmark of its anticancer activity. Whether this compound can induce a similar cell cycle block, and at what concentrations, has not been experimentally determined.

Apoptosis and Necrosis Pathways Investigation

Direct investigations into the apoptosis and necrosis pathways initiated by this compound are absent from the current scientific literature. Paclitaxel is a known inducer of apoptosis through various signaling cascades. The potential for this compound to trigger programmed cell death or necrotic events has not been a subject of dedicated research.

Autophagy Modulation by this compound

There is no available research data on the modulation of autophagy by this compound. The interplay between Paclitaxel treatment and autophagy is a complex and context-dependent area of cancer research. The specific role, if any, of its metabolite this compound in this process is yet to be explored.

Molecular Target Identification and Validation Studies

Tubulin Binding and Polymerization Assays

Specific tubulin binding and polymerization assays for this compound have not been reported in the scientific literature. Paclitaxel's high-affinity binding to the β-tubulin subunit is the molecular basis for its microtubule-stabilizing effect. While it is conceivable that the structural modifications in this compound compared to Paclitaxel could alter its binding affinity and subsequent effect on tubulin polymerization, this has not been experimentally verified.

Table 1: Summary of Available Research on this compound

| Research Area | Findings for this compound |

|---|---|

| Microtubule Dynamics | No data available |

| Cell Cycle Arrest | No data available |

| Apoptosis/Necrosis | No data available |

| Autophagy Modulation | No data available |

| Tubulin Binding | No data available |

| Tubulin Polymerization | No data available |

Protein Interaction Profiling

There is no specific information available in the reviewed literature regarding the protein interaction profile of this compound. While the protein binding of Paclitaxel is well-documented, with approximately 89% to 98% being bound to plasma proteins, primarily albumin nih.gov, similar studies for its dihydroxylated metabolite are absent.

Gene Expression and Proteomic Analysis

Detailed studies on the specific changes in gene expression or the proteomic profile of cells treated with this compound have not been identified in the available literature. Research on Paclitaxel has shown that it can induce changes in the expression of numerous genes involved in critical cellular processes such as the cell cycle, apoptosis, and signal transduction. nih.govresearchgate.netunc.edu Furthermore, proteomic analyses of cells treated with Paclitaxel have identified alterations in proteins related to spindle assembly, mitotic exit, and cellular adhesion. tandfonline.comnih.govnih.gov However, it remains unknown if this compound elicits similar or distinct cellular responses.

Comparative Biological Activity with Paclitaxel and other Taxanes

Direct comparative studies on the differential effects of this compound and Paclitaxel on various cellular systems are not available. Research comparing Paclitaxel and its primary metabolite, 6α-hydroxytaxol, demonstrated that the metabolite was significantly less effective in inhibiting the temperature-induced depolymerization of microtubules. nih.gov This suggests that the hydroxylation significantly reduces the cytotoxic activity of the parent compound. It is plausible that further hydroxylation to form this compound would result in even lower activity, aligning with its general classification as an "inactive" metabolite.

There is no available data specifically detailing the target affinity and efficacy of this compound. The primary molecular target of Paclitaxel is the β-tubulin subunit within microtubules. nih.govmdpi.com The binding of Paclitaxel stabilizes microtubules, leading to the disruption of normal mitotic spindle assembly and, ultimately, cell cycle arrest and apoptosis. nih.govmdpi.com The significantly reduced cytotoxicity of 6α-hydroxytaxol suggests a lower affinity for β-tubulin compared to Paclitaxel. nih.gov It is therefore hypothesized that this compound would exhibit a similarly diminished or negligible affinity for this target.

Mechanisms of Resistance to this compound

Given the presumed low biological activity of this compound, specific mechanisms of resistance to this compound have not been a focus of scientific investigation and are therefore not documented.

Research into the modulation of efflux pumps specifically by this compound is not present in the current scientific literature. Paclitaxel itself is a known substrate for the P-glycoprotein (Pgp) efflux pump, and overexpression of the multidrug resistance (MDR-1) gene, which codes for Pgp, is a well-established mechanism of resistance to Paclitaxel. nih.govnih.gov It is unknown whether this compound interacts with Pgp or other efflux pumps.

Target Modification Investigations

While it is plausible that this compound, as a metabolite, may retain some affinity for tubulin, specific studies quantifying this interaction or exploring other potential molecular targets are not extensively documented. The structural modifications at the 6 and 3' positions, involving the addition of hydroxyl groups, could potentially alter the binding affinity and efficacy of the molecule compared to paclitaxel. However, without direct experimental evidence from studies such as tubulin polymerization assays or co-crystallography specifically with this compound, any statements on its target modification would be speculative.

Signaling Pathway Alterations

Detailed studies elucidating the specific signaling pathway alterations induced by this compound are currently limited. The majority of research on the molecular signaling of taxanes has centered on paclitaxel. Paclitaxel has been shown to modulate a variety of signaling pathways that are critical for cell survival, proliferation, and apoptosis.

Key signaling pathways known to be affected by the parent compound, paclitaxel, include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: Paclitaxel can activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in stress responses and can lead to apoptosis.

PI3K/Akt Pathway: This pathway is crucial for cell survival, and its inhibition can enhance the apoptotic effects of chemotherapy. Paclitaxel's interaction with this pathway can be complex and cell-type dependent.

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that promotes inflammation and cell survival. Paclitaxel has been reported to induce NF-κB activation, which can sometimes contribute to chemoresistance.

Given that this compound is a metabolite of paclitaxel, it is conceivable that it may influence these or similar pathways. However, the extent and nature of these interactions are likely to be different due to the structural changes in the molecule. Without dedicated research on the effects of this compound on these signaling cascades, a precise description of the alterations it induces cannot be provided. Further investigation is required to determine the specific molecular mechanisms and signaling pathways that are modulated by this particular paclitaxel metabolite.

Metabolism and Biotransformation of 6,3 P Dihydroxypaclitaxel

Identification of Metabolic Pathways and Metabolites

The formation of 6,3'-p-dihydroxypaclitaxel represents a key step in the phase I metabolism of paclitaxel (B517696). It is considered a secondary and major metabolite, resulting from sequential hydroxylation reactions. nih.govresearchgate.net This dihydroxylated derivative is formed through the oxidation of paclitaxel at two distinct locations: the C6-position of the taxane (B156437) ring and the para-position of the C3'-phenyl ring on the side chain. clinpgx.org

The metabolic pathway leading to this compound is not a single reaction but rather a network of conversions involving mono-hydroxylated intermediates. The two primary mono-hydroxylated metabolites of paclitaxel, 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel (B27951), both serve as precursors to this compound. researchgate.netresearchgate.net

Metabolic Formation Pathways of this compound

| Precursor Compound | Intermediate Metabolite | Final Metabolite |

|---|---|---|

| Paclitaxel | 6α-hydroxypaclitaxel | This compound |

In vitro studies using human liver microsomes have been instrumental in elucidating the formation of paclitaxel metabolites. researchgate.netnih.gov These studies have consistently identified this compound as one of the three major metabolic products derived from paclitaxel, alongside 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel. researchgate.net By incubating paclitaxel with human liver microsomes in the presence of a NADPH-generating system, researchers have been able to map the metabolic conversions and identify the enzymes involved. nih.gov These experiments have confirmed that this compound is a terminal metabolite in this in vitro system, with no further oxidative metabolites being reported.

The presence of this compound has been confirmed in vivo, solidifying its role as a major human metabolite of paclitaxel. It has been detected in both human plasma and bile, indicating that it is formed systemically and is a component of the biliary excretion pathway for paclitaxel-related compounds. nih.govclinpgx.org In one study of a patient with a percutaneous biliary drain, dihydroxypaclitaxel was identified as the predominant biliary metabolite. clinpgx.org Pharmacokinetic studies in cancer patients have successfully quantified the levels of this compound in plasma, alongside its precursors, providing a comprehensive profile of paclitaxel disposition. nih.gov

Role of Cytochrome P450 Enzymes (CYPs) in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of paclitaxel and the formation of its hydroxylated metabolites, including this compound. nih.gov The available research focuses almost exclusively on the role of CYPs in the synthesis of this compound, with a lack of data on any subsequent CYP-mediated metabolism of this compound itself.

Two specific CYP isoforms, CYP2C8 and CYP3A4, are responsible for the entire oxidative pathway from paclitaxel to this compound. clinpgx.orgresearchgate.netnih.gov These two enzymes exhibit distinct but sometimes overlapping roles in the hydroxylation steps.

CYP2C8 is the primary enzyme responsible for the 6α-hydroxylation of paclitaxel to form 6α-hydroxypaclitaxel. It also catalyzes the 6α-hydroxylation of the intermediate metabolite 3'-p-hydroxypaclitaxel to form this compound. researchgate.net

CYP3A4 is primarily responsible for hydroxylating paclitaxel at the C3'-phenyl position to yield 3'-p-hydroxypaclitaxel. This isoform also mediates the subsequent conversion of 6α-hydroxypaclitaxel into this compound. researchgate.net

This interplay creates a "diamond-shaped" metabolic pathway where both mono-hydroxylated metabolites can be further oxidized to the same dihydroxylated product by the corresponding complementary enzyme. researchgate.net

CYP Isoforms in the Formation of this compound

| Metabolic Step | Enzyme |

|---|---|

| Paclitaxel → 6α-hydroxypaclitaxel | CYP2C8 |

| Paclitaxel → 3'-p-hydroxypaclitaxel | CYP3A4 |

| 6α-hydroxypaclitaxel → this compound | CYP3A4 |

Research into enzyme induction and inhibition has focused on how various compounds affect the activity of CYP2C8 and CYP3A4, thereby altering the metabolic profile of paclitaxel and the rate of formation of its metabolites.

Induction: The administration of drugs known to induce CYP3A4 can significantly alter paclitaxel metabolism. For instance, pretreatment with methylprednisolone, a CYP3A4 inducer, was shown to result in dihydroxypaclitaxel being the predominant biliary metabolite, a finding not observed in patients without enzyme induction. clinpgx.org Studies have also suggested that paclitaxel itself may act as an auto-inducer of CYP2C8 and CYP3A4, potentially altering its own metabolism with repeated dosing. nih.gov

Inhibition: In vitro studies have examined the inhibitory effects of various drugs on the formation of paclitaxel metabolites. Compounds that inhibit CYP3A4, such as ketoconazole, midazolam, and erythromycin, can reduce the formation of 3'-p-hydroxypaclitaxel and, consequently, the pathway leading to this compound from 6α-hydroxypaclitaxel. nih.gov Similarly, inhibitors of CYP2C8 would be expected to decrease the formation of 6α-hydroxypaclitaxel and the subsequent conversion of 3'-p-hydroxypaclitaxel to the dihydroxy metabolite.

Glucuronidation and Other Conjugation Reactions

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, increasing its water solubility and facilitating its excretion. nih.govuomus.edu.iq This process is particularly important for compounds that have undergone Phase I metabolism to introduce or expose functional groups like hydroxyl (-OH) groups. nih.gov

Given that this compound possesses two hydroxyl groups, it is a theoretical candidate for glucuronide conjugation. However, a review of the scientific literature did not yield specific studies documenting the glucuronidation or other conjugation reactions (such as sulfation) of this compound. The primary focus of paclitaxel metabolism research has been on the Phase I oxidative pathways, and the ultimate disposition of the dihydroxy metabolite via conjugation remains an area that is not well-documented.

Excretion Pathways and Metabolite Disposition Studies

The elimination of this compound from the body is intrinsically linked to the metabolic cascade of its parent compound, paclitaxel. Research indicates that the primary route of excretion for paclitaxel and its metabolites is through the feces, a process mediated by hepatic metabolism and subsequent biliary clearance.

Key Research Findings:

Studies have identified this compound as a significant metabolic product of paclitaxel found in human bile, underscoring the importance of the hepatobiliary system in its clearance. In one notable case study involving a patient with a percutaneous biliary drain, dihydroxypaclitaxel was found to be the predominant metabolite in the bile. This finding suggests a high capacity for the biliary excretion of this particular compound once formed.

Animal studies, specifically in mice, have provided further insights into the disposition of this metabolite. Following administration of paclitaxel, the dihydroxy metabolite was not detected in various tissues or the systemic circulation, which points towards its rapid excretion from the body after formation.

While the fecal route is the principal pathway for the elimination of paclitaxel and its metabolic byproducts, precise quantitative data on the specific percentage of this compound excreted in human feces and urine remains limited in broader patient populations. One study reported that after intravenous administration of paclitaxel, total fecal excretion of all metabolites accounted for a significant portion of the administered dose, with 6α-hydroxypaclitaxel being the main excretory product. However, the specific contribution of this compound to the total fecal metabolite content was not explicitly detailed.

The table below summarizes the primary excretion pathways for paclitaxel and its metabolites, including this compound, based on the available scientific literature.

| Excretion Pathway | Description | Key Findings |

| Fecal Excretion | The main route of elimination for paclitaxel and its metabolites following hepatic metabolism. | Dihydroxypaclitaxel has been identified as a major biliary metabolite in humans. |

| Biliary Excretion | The process by which substances are secreted from the liver into the bile and then eliminated in the feces. | Studies confirm the presence of this compound in human bile. |

| Urinary Excretion | A minor route of elimination for paclitaxel and its metabolites. | The contribution of urinary excretion to the overall elimination of this compound is considered to be minimal. |

It is important to note that while the qualitative aspects of this compound excretion are established, comprehensive human mass balance studies that specifically quantify the amounts of this dihydroxy metabolite in feces and urine are not widely available. The existing data is often derived from studies with small sample sizes or from animal models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6,3 P Dihydroxypaclitaxel Derivatives

Impact of Hydroxylation at C-6 and C-3' on Biological Activity

The introduction of hydroxyl groups at the C-6 and C-3' positions significantly attenuates the biological activity of paclitaxel (B517696). These metabolic transformations are generally considered detoxification reactions, resulting in compounds with substantially reduced cytotoxicity. pharmacology2000.comnih.gov

The hydroxylation at the C-6 position to form 6α-hydroxypaclitaxel, the principal human metabolite, leads to a significant decrease in potency. nih.gov Research has shown that 6α-hydroxypaclitaxel is approximately 30-fold less cytotoxic than paclitaxel in human tumor cell lines. nih.gov This suggests that the C-6 position is sensitive to modification and that the introduction of a polar hydroxyl group in this region interferes with the optimal interaction with its biological target, β-tubulin.

| Compound | Modification | Relative Cytotoxicity |

|---|---|---|

| Paclitaxel | Parent Compound | High |

| 6α-Hydroxypaclitaxel | Hydroxylation at C-6 | ~30-fold lower than Paclitaxel nih.gov |

| 3'-p-Hydroxypaclitaxel (B27951) | Hydroxylation at C-3' para-phenyl | Lower than Paclitaxel scholarsresearchlibrary.com |

| 6,3'-p-Dihydroxypaclitaxel | Hydroxylation at C-6 and C-3' para-phenyl | Significantly lower than Paclitaxel (Inferred) |

Role of the Baccatin (B15129273) III Core Modifications

The baccatin III core is the tricyclic diterpene heart of paclitaxel and is a critical structural component for its biological function. Modifications to this core have been a major focus of SAR studies to develop new analogs. The baccatin III structure provides the necessary rigid scaffold to orient the key functional groups, particularly the C-13 side chain, for proper binding to β-tubulin.

In this compound, the key modification to the baccatin III core is the introduction of a hydroxyl group at the C-6 position. While many positions on the baccatin III core are essential for activity, the C-6 position is particularly sensitive. The presence of the 6α-hydroxyl group, trans to the C-7 hydroxyl, alters the local stereochemistry and electronic environment. This change likely disrupts the precise hydrophobic and hydrogen-bonding interactions within the tubulin binding pocket that are crucial for the high affinity of the parent drug.

Side Chain Contribution to Potency and Specificity

Extensive SAR studies have unequivocally demonstrated that the N-benzoyl-β-phenylisoserine side chain at the C-13 position of the baccatin III core is an absolute requirement for the potent biological activity of paclitaxel. Baccatin III itself, which lacks this side chain, is devoid of the characteristic microtubule-stabilizing activity of paclitaxel.

In this compound, the C-13 side chain remains intact, but it is modified by the addition of a hydroxyl group at the para-position of the 3'-phenyl ring. This phenyl ring is a key point of interaction with the tubulin protein. The introduction of a polar hydroxyl group increases the hydrophilicity of this region, which is thought to interact with a hydrophobic pocket on β-tubulin. This modification can disrupt the optimal hydrophobic interactions, leading to the observed decrease in binding affinity and, consequently, reduced cytotoxic potency. scholarsresearchlibrary.com

Computational Chemistry Approaches to SAR/SPR

Computational methods are powerful tools for elucidating the SAR and SPR of complex molecules like paclitaxel and its derivatives. These approaches provide molecular-level insights into how structural modifications, such as the dihydroxylation seen in this compound, affect biological activity.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For paclitaxel analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. These models can correlate steric, electrostatic, hydrophobic, and hydrogen-bonding fields with cytotoxicity. The reduced activity of this compound can be rationalized within such models. The introduction of two polar hydroxyl groups would significantly alter the electrostatic and hydrophobic fields compared to paclitaxel, placing unfavorable hydrophilic character in regions where hydrophobicity is preferred for high activity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions. Paclitaxel binds to a specific pocket on the inner surface of β-tubulin. Docking studies of paclitaxel reveal critical hydrogen bonds and hydrophobic contacts that stabilize the complex.

Analytical and Bioanalytical Methodologies for 6,3 P Dihydroxypaclitaxel Research

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a fundamental technique for the separation and analysis of paclitaxel (B517696) and its metabolites, including 6,3'-p-dihydroxypaclitaxel. The choice between reversed-phase and normal-phase chromatography depends on the specific analytical goals and the sample matrix.

Reversed-Phase (RP) Chromatography is the most common HPLC mode for the analysis of paclitaxel and its derivatives due to its compatibility with aqueous samples and the polar nature of the analytes. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comijprajournal.comhawach.commoravek.com The separation is based on hydrophobic interactions; more polar metabolites like this compound will have shorter retention times compared to the parent drug, paclitaxel.

Several studies have developed RP-HPLC methods for the simultaneous analysis of paclitaxel and its primary metabolites, 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, which can be adapted for the detection of the dihydroxy metabolite. nih.govnih.gov For instance, a highly sensitive reversed-phase HPLC assay was developed to analyze paclitaxel and its three major metabolites, including 6-alpha,3'-p-dihydroxypaclitaxel, in human plasma. nih.gov Optimization of mobile phase composition, flow rate, and column temperature is crucial for achieving adequate resolution between the closely related taxane (B156437) structures. sigmaaldrich.comoup.com UV detection is commonly performed at 227 nm, where taxanes exhibit strong absorbance. sigmaaldrich.comijprajournal.com

Normal-Phase (NP) Chromatography utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, dichloromethane). hawach.comnih.govuhplcs.com This mode separates compounds based on their polarity, with non-polar compounds eluting faster. uhplcs.com While less common for bioanalytical applications involving aqueous matrices, NP-HPLC can be valuable for separating paclitaxel and its metabolites from lipophilic polymer matrices or in specific preparative chromatography scenarios. nih.gov A study demonstrated the use of NP-HPLC with a mobile phase of methanol in dichloromethane (B109758) for the analysis of paclitaxel incorporated in a lipophilic polymer, a context where NP chromatography's strengths are leveraged. nih.gov

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C8) hawach.com | Polar (e.g., Silica, Alumina) uhplcs.com |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) sigmaaldrich.comijprajournal.com | Non-polar (e.g., Hexane/Dichloromethane) nih.govuhplcs.com |

| Elution Order | Polar compounds elute first | Non-polar compounds elute first uhplcs.com |

| Typical Application | Quantification in biological fluids (plasma, serum) nih.govnih.gov | Analysis in lipophilic matrices, preparative separation nih.gov |

Chirality is a key feature of paclitaxel and its metabolites. Although this compound itself is a specific structure, the synthesis or isolation of taxanes can result in mixtures of enantiomers or diastereomers (e.g., epimers). Chiral separation techniques are essential for isolating and quantifying these stereoisomers. HPLC is a primary method for chiral separations, which can be achieved through two main approaches: indirect separation by forming diastereomers with a chiral derivatizing agent, or direct separation using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov

Direct separation using CSPs is the more common approach. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including various drug isomers. nih.govymc.co.jp These columns can be operated in both normal- and reversed-phase modes, offering flexibility in method development for complex separations of taxane-related compounds. ymc.co.jp

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification in Research Samples

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices. nih.govnih.govnih.gov This technique offers significant advantages over HPLC with UV detection, including higher sensitivity (reaching sub-ng/mL levels), superior selectivity through mass-based detection, and the ability to provide structural information. nih.gov

LC-MS/MS methods have been extensively developed for paclitaxel and its primary metabolites, and these can be readily extended to include this compound. nih.govnih.govnih.govnih.govdiva-portal.org The typical workflow involves sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), followed by chromatographic separation on a reversed-phase column and detection using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Detection is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte.

For research applications, LC-MS/MS methods must be thoroughly validated to ensure the reliability and accuracy of the data. Validation is typically performed according to guidelines from regulatory bodies like the FDA or EMA. nih.govresearchgate.net Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Lower Limit of Quantification (LLOQ): The concentration range over which the method is accurate and precise. The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govpayeshdarou.ir For paclitaxel metabolites, LLOQs in the range of 0.25-1 ng/mL are commonly achieved in plasma. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple quality control (QC) concentrations. nih.govplos.org Acceptance criteria are typically within ±15% (±20% at the LLOQ). plos.org

Extraction Recovery and Matrix Effect: Recovery assesses the efficiency of the sample extraction process, while the matrix effect evaluates the influence of co-eluting endogenous components on the analyte's ionization. nih.govnih.gov

Stability: The stability of the analyte is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80 °C). nih.gov

| Validation Parameter | Typical Range/Value | Reference |

|---|---|---|

| Linearity Range (p-3'-OH-Paclitaxel) | 0.25 - 500.0 ng/mL | nih.gov |

| Accuracy (% Nominal) | 94.3 - 110.4% | nih.gov |

| Precision (%CV) | <11.3% | nih.gov |

| Extraction Recovery | 59.3 - 91.3% | nih.gov |

| Matrix Effect | -3.5 to 6.2% | nih.gov |

| Long-Term Stability (-80 °C) | Stable for 37 months (89.4 - 112.6% recovery) | nih.gov |

LC-MS/MS is a powerful tool for identifying and structurally characterizing metabolites. researchgate.net this compound has been identified as a major metabolic product of paclitaxel in human bile and has also been detected in human plasma. nih.gov The process of characterization involves comparing the retention time and mass spectral data of the unknown peak in a biological sample with that of a known reference standard. indexcopernicus.com In the absence of a standard, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule, and the resulting fragmentation pattern provides crucial information about its chemical structure. indexcopernicus.com

Capillary Electrophoresis (CE) and Gas Chromatography (GC) Applications

While HPLC and LC-MS are the predominant techniques, other separation methods like Capillary Electrophoresis and Gas Chromatography have potential applications in the analysis of this compound.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.organalyticaltoxicology.com CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied. MEKC, which uses surfactants to form micelles, is capable of separating neutral molecules and has been successfully used for the separation of thirteen different taxanes. ptfarm.pl This demonstrates the potential of CE-based methods for analyzing complex mixtures of paclitaxel and its various metabolites, including the dihydroxy form. CE is also a powerful technique for chiral separations, often by adding a chiral selector (like cyclodextrins) to the running buffer. wvu.edunih.gov

Gas Chromatography (GC) separates volatile compounds in the gas phase. patsnap.com Direct analysis of large, polar, and non-volatile molecules like paclitaxel and its hydroxylated metabolites by GC is not feasible. However, GC coupled with mass spectrometry (GC-MS) can be used for metabolomic studies where smaller, volatile metabolites are of interest. nih.gov For the analysis of non-volatile compounds like this compound, a chemical derivatization step would be required to convert them into more volatile and thermally stable derivatives prior to GC analysis. While theoretically possible, this adds complexity to the sample preparation, making LC-based methods the more direct and commonly employed approach for this class of compounds. Studies have utilized GC-MS to investigate the broader metabolic changes in cancer cells treated with paclitaxel, but not for the direct quantification of its specific hydroxylated metabolites. nih.govresearchgate.net

Immunoassays and Biosensor Development for Research Purposes

The development of immunoassays and biosensors offers the potential for rapid, sensitive, and specific detection of various analytes, including drug metabolites. However, a comprehensive review of the scientific literature indicates that dedicated immunoassays and biosensors specifically designed for the quantitative analysis of this compound are not widely reported. Research has predominantly centered on chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the bioanalysis of this compound.

While specific immunoassays for this compound are not described in the current body of research, the principles of immunoassay development could theoretically be applied. This would involve the production of antibodies with high specificity for this compound, which could then be utilized in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA). Such assays, if developed, could offer advantages in terms of sample throughput and cost-effectiveness for certain research applications.

Similarly, the field of biosensors represents another potential avenue for the detection of this compound. Biosensors combine a biological recognition element (like an antibody or enzyme) with a transducer to generate a measurable signal upon binding to the target analyte. The development of a biosensor for this compound would hinge on the availability of a highly specific biological recognition element.

Currently, the bioanalytical landscape for this compound is dominated by sophisticated chromatographic methods. These methods provide high sensitivity and specificity, which are crucial for pharmacokinetic and metabolic studies. The following table summarizes key parameters of a validated LC-MS/MS method for the quantification of paclitaxel and its metabolites, including this compound (referred to as p-3'-hydroxypaclitaxel in the study) in human plasma.

| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) |

| Paclitaxel | 5-5000 | < 11.1 | < 11.1 | ±14.4 |

| 6α-hydroxypaclitaxel | 0.87-870 | < 11.1 | < 11.1 | ±14.4 |

| p-3'-hydroxypaclitaxel | 0.87-435 | < 11.1 | < 11.1 | ±14.4 |

| Data from a study on the quantitative determination of paclitaxel and its metabolites in human plasma using column-switching liquid chromatography/tandem mass spectrometry. nih.govresearchgate.net |

Another study details a high-performance liquid chromatography-mass spectrometry method with a linearity of 1–1,000 ng/mL for both 6α-hydroxypaclitaxel and 3-para-OH-paclitaxel, with accuracy between 94.3–110.4% and precision of less than 11.3% CV nih.gov.

The lack of specific immunoassays and biosensors for this compound suggests that the current research needs are being met by existing analytical techniques. Future development in this area would likely be driven by a demand for high-throughput screening or point-of-care testing, which are not the primary focus of current research involving this metabolite.

Preclinical Research Models and in Vivo Pharmacological Investigations of 6,3 P Dihydroxypaclitaxel

In Vitro Cell Culture Models for Efficacy and Toxicity Research

In vitro models are fundamental in preclinical research for providing initial insights into the cytotoxic potential and mechanisms of action of a compound against cancer cells and its effects on normal cells.

Table 1: Summary of In Vitro Efficacy Data for 6,3'-p-Dihydroxypaclitaxel in Cancer Cell Line Panels

| Cell Line Panel | Compound Tested | Findings |

|---|---|---|

| N/A | This compound | Specific data on IC50 values or cytotoxic efficacy from screenings against cancer cell line panels are not available in the peer-reviewed literature. |

Primary cell cultures, derived directly from patient tissues, offer a more clinically relevant model than established cell lines. These models can be used to assess a compound's efficacy and toxicity on both cancerous and normal cells from a patient. Research specifically detailing the effects of this compound in primary cell culture systems, such as patient-derived tumor cells or normal healthy cells like hepatocytes or peripheral blood mononuclear cells, has not been identified in the available literature. Studies on the parent drug, paclitaxel (B517696), have utilized primary cultures to investigate toxicity, particularly neurotoxicity, in models like primary dorsal root ganglia cultures. mdpi.com

In Vivo Animal Models for Pharmacodynamic and Mechanistic Studies

In vivo animal models are critical for understanding a compound's efficacy, pharmacokinetics, and systemic toxicity in a whole-organism context.

Table 2: Detection of this compound in Xenograft Models During Paclitaxel Pharmacokinetic Studies

| Xenograft Model | Parent Compound Administered | Purpose of Study | Metabolite Role |

|---|---|---|---|

| SKOV-3 (Ovarian Cancer) | 14C-labeled Paclitaxel | Biodistribution and pharmacokinetics of a novel paclitaxel formulation. | Assumed to be part of the total radiocarbon measurement, but not independently assessed for efficacy. nih.gov |

Genetically Engineered Mouse Models (GEMMs) are designed to mimic human cancers more closely by carrying specific genetic mutations that drive tumor formation. These models are valuable for studying cancer biology and for testing targeted therapies. A review of the scientific literature indicates a lack of studies utilizing GEMMs to specifically investigate the pharmacodynamics, efficacy, or mechanistic actions of this compound.

Investigating toxicity in animal models helps to identify potential adverse effects and understand the underlying mechanisms. While the toxicity of paclitaxel is well-documented, with some studies suggesting that the solubilizing agent Cremophor EL is a primary contributor to oxidative stress, specific toxicological studies for this compound have not been published. nih.gov Some research has noted that the in vivo disposition of paclitaxel and its metabolites may be related to toxicities such as neurotoxicity and myelosuppression, and one of its fellow metabolites, 6α-hydroxypaclitaxel, has been reported to possess bone marrow toxicity when tested on human bone marrow cells. nih.gov However, dedicated studies to elucidate the specific toxicity profile and mechanisms of this compound in animal models are absent from the literature.

Biodistribution and Pharmacokinetic Research in Preclinical Models

Comprehensive searches for preclinical data on the biodistribution and pharmacokinetics of isolated this compound have not yielded specific studies. Research has predominantly focused on the parent compound, paclitaxel, and its primary metabolites.

Clearance Mechanisms

The clearance mechanisms of this compound have not been a direct subject of dedicated preclinical investigation. It is known to be one of the three main metabolic products of paclitaxel found in human plasma and bile. nih.gov The formation of this compound from paclitaxel is mediated by the cytochrome P450 enzyme CYP3A4 in the liver. drugbank.com This suggests that its clearance is intrinsically linked to the metabolism of the parent drug, paclitaxel. The primary route of elimination for paclitaxel and its metabolites is through hepatobiliary excretion, with a significant portion recovered in the feces. elsevierpure.com However, specific rates and pathways for the clearance of this compound itself have not been elucidated in preclinical models.

Combination Research with Other Investigational Agents

There is a notable absence of preclinical studies investigating the effects of combining this compound with other investigational agents. The focus of combination therapy research has been on the parent drug, paclitaxel, to enhance its efficacy and overcome resistance. As this compound is considered a less active metabolite compared to paclitaxel, it has not been a primary candidate for combination studies.

Advanced Research Applications and Future Directions for 6,3 P Dihydroxypaclitaxel

6,3'-p-Dihydroxypaclitaxel as a Chemical Probe for Biological Processes

Currently, there is a lack of published research demonstrating the use of this compound as a chemical probe. However, its structure suggests a potential utility in this area. The introduction of two hydroxyl groups at the C-6 and C-3' positions could serve as handles for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the core taxane (B156437) structure.

Hypothetical Applications:

Mapping Drug Distribution: A fluorescently labeled this compound could be used to visualize its uptake and subcellular distribution in cancer cells. This could provide insights into how hydroxylation affects cellular permeability and localization compared to the parent drug, Paclitaxel (B517696).

Identifying Protein Interactions: By attaching a photoaffinity label, this compound could be used to covalently cross-link to its binding partners within the cell. Subsequent proteomic analysis could then identify not only tubulin but also potentially novel off-target proteins that interact with this metabolite.

| Probe Type | Reporter Group | Potential Biological Question Addressed |

| Fluorescent Probe | Fluorescein | Subcellular localization and dynamics of uptake. |

| Affinity Probe | Biotin | Identification of binding proteins via pulldown assays. |

| Photoaffinity Probe | Benzophenone | Covalent labeling of direct binding partners in situ. |

Design and Synthesis of Novel Taxane Analogs Based on this compound Insights

The synthesis of novel taxane analogs has been a cornerstone of efforts to improve the efficacy and overcome the limitations of Paclitaxel. While no studies have explicitly used this compound as a starting scaffold, its structure offers valuable insights for the design of new derivatives. The hydroxyl groups at C-6 and C-3' are amenable to chemical modification, allowing for the exploration of structure-activity relationships.

Potential Synthetic Strategies:

Prodrug Development: The hydroxyl groups could be esterified with various functional groups to create prodrugs with altered solubility, stability, or tumor-targeting capabilities. For instance, conjugation to a tumor-targeting ligand could enhance selective delivery.

Modulation of Microtubule Binding: Selective modification of the C-6 and C-3' hydroxyls could fine-tune the binding affinity and kinetics of the analog with tubulin, potentially leading to compounds with altered microtubule-stabilizing properties.

| Analog Series | Modification at C-6 | Modification at C-3' | Desired Property |

| ProTide Analogs | Phosphate | H | Increased water solubility |

| Ester Derivatives | Acetate | Amino Acid | Enhanced cell permeability |

| Glycosylated Analogs | Glucose | H | Altered pharmacokinetic profile |

Role of this compound in Understanding Taxane Resistance Mechanisms

Hypothesized Roles in Resistance:

Metabolic Inactivation: The formation of this compound represents a detoxification pathway. Overexpression of the cytochrome P450 enzymes responsible for its formation, such as CYP2C8 and CYP3A4, in tumor cells could lead to increased metabolic inactivation of Paclitaxel and subsequent resistance. researchgate.net

| Resistance Mechanism | Key Cellular Component | Consequence for Paclitaxel Efficacy |

| Increased Metabolism | CYP3A4, CYP2C8 | Decreased intracellular concentration of active drug. |

| Efflux Pump Activity | P-glycoprotein | Increased removal of Paclitaxel and metabolites from the cell. |

| Altered Microtubule Dynamics | Tubulin Isotype Expression | Reduced binding affinity of taxanes. |

Exploration of Non-Microtubule Targets and Activities

Potential Non-Microtubule Interactions:

Modulation of Signaling Pathways: The structural changes in this compound could alter its interaction with various kinases or other signaling proteins that have been implicated as secondary targets of Paclitaxel.

Interaction with Membrane Proteins: The increased polarity of the dihydroxylated metabolite might influence its interaction with membrane-associated proteins, potentially affecting ion channel function or receptor signaling.

Methodological Advancements in Taxane Research Utilizing this compound

The availability of pure this compound as a reference standard is crucial for the development of advanced analytical methods to study Paclitaxel metabolism and pharmacokinetics.

Applications in Analytical Chemistry:

Pharmacokinetic Modeling: Accurate quantification of this compound in patient samples using techniques like liquid chromatography-mass spectrometry (LC-MS) is essential for developing comprehensive pharmacokinetic models of Paclitaxel.

In Vitro Metabolism Studies: The use of this compound as a standard in in vitro assays with liver microsomes or recombinant enzymes allows for the detailed characterization of the enzymatic pathways involved in Paclitaxel metabolism.

| Analytical Technique | Application | Information Gained |

| LC-MS/MS | Quantification in plasma | Patient-specific metabolic profiles. |